1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea

Lipophilicity Drug-likeness Membrane permeability

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea (CAS 1170569-00-2; molecular formula C21H19N3O2S; MW 377.5 g/mol) is a synthetic urea derivative featuring a 3,4-dihydroquinolin-2(1H)-one (tetrahydroquinolinone) core N1-benzylated and linked via a urea bridge at the 6-position to a thiophen-2-yl group. The compound belongs to a broader class of tetrahydroquinoline/quinolinone ureas that have been investigated as cannabinoid receptor modulators , TRPV1 antagonists , and Flex-Het anticancer agents targeting mortalin.

Molecular Formula C21H19N3O2S
Molecular Weight 377.46
CAS No. 1170569-00-2
Cat. No. B2414009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea
CAS1170569-00-2
Molecular FormulaC21H19N3O2S
Molecular Weight377.46
Structural Identifiers
SMILESC1CC(=O)N(C2=C1C=C(C=C2)NC(=O)NC3=CC=CS3)CC4=CC=CC=C4
InChIInChI=1S/C21H19N3O2S/c25-20-11-8-16-13-17(22-21(26)23-19-7-4-12-27-19)9-10-18(16)24(20)14-15-5-2-1-3-6-15/h1-7,9-10,12-13H,8,11,14H2,(H2,22,23,26)
InChIKeyWOJRZPSPXSKWME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea (CAS 1170569-00-2): Procurement-Relevant Identity and Scaffold Context


1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea (CAS 1170569-00-2; molecular formula C21H19N3O2S; MW 377.5 g/mol) is a synthetic urea derivative featuring a 3,4-dihydroquinolin-2(1H)-one (tetrahydroquinolinone) core N1-benzylated and linked via a urea bridge at the 6-position to a thiophen-2-yl group [1]. The compound belongs to a broader class of tetrahydroquinoline/quinolinone ureas that have been investigated as cannabinoid receptor modulators [2], TRPV1 antagonists [3], and Flex-Het anticancer agents targeting mortalin [4]. Within this chemical space, the distinguishing structural features are the N1-benzyl substitution on the lactam nitrogen and the thiophen-2-yl terminus on the urea, which together define its physicochemical and potential biological profile relative to close analogs.

Why 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea Cannot Be Replaced by Close Structural Analogs: The Evidence Threshold


Tetrahydroquinolinone ureas sharing the same core scaffold are not functionally interchangeable. The N1-benzyl substituent present in this compound introduces a substantial shift in lipophilicity (ΔXLogP3 ≈ +1.7 vs. the N1-unsubstituted analog), alters hydrogen bond donor count (2 vs. 3), and increases the number of rotatable bonds (4 vs. 2), each of which independently influences membrane permeability, target binding kinetics, and metabolic stability [1]. In the closely related Flex-Het tetrahydroquinoline urea series, even modest changes to the N-substituent on the quinolinone ring (e.g., N-methyl vs. N-H) altered anticancer potency by >15% and efficacy by >7 percentage points in A2780 ovarian cancer cells [2]. The thiophen-2-yl terminus further differentiates this compound from phenyl-substituted analogs, as the sulfur atom provides distinct electronic character and potential for sulfur-mediated polar interactions not available to carbocyclic aryl groups [3]. Below, we present the specific quantitative evidence supporting non-substitutability.

Quantitative Differentiation Evidence for 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 Shift of +1.7 log Units vs. N1-Unsubstituted Analog (CAS 1170575-41-3)

The N1-benzyl group on this compound produces a computed XLogP3 of 3.3, compared to 1.6 for 1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea (CAS 1170575-41-3), which lacks the benzyl substituent—a difference of +1.7 log units [1]. This magnitude of lipophilicity increase is substantial: each log unit approximately corresponds to a 10-fold shift in octanol-water partition coefficient, which directly impacts passive membrane permeability, plasma protein binding, and volume of distribution [2].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Count Reduction: 2 HBD vs. 3 HBD in the N1-Unsubstituted Comparator

The N1-benzyl substitution eliminates one hydrogen bond donor (HBD) relative to the N1-unsubstituted analog: the target compound has 2 HBD (both on the urea NH groups), whereas 1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea has 3 HBD (urea NHs plus the lactam NH) [1]. HBD count is a critical parameter in Lipinski's Rule of Five and influences oral bioavailability, with lower HBD counts generally favoring intestinal absorption [2]. The target compound's HBD count of 2 places it within favorable oral drug space, while the comparator's HBD count of 3 approaches the upper recommended limit.

Hydrogen bonding Oral bioavailability Rule-of-Five

Molecular Size and Rotatable Bond Differentiation: MW 377.5 vs. 287.3 g/mol; 4 vs. 2 Rotatable Bonds

The N1-benzyl group increases the molecular weight by 90.2 g/mol (from 287.3 to 377.5 g/mol) and doubles the number of rotatable bonds from 2 to 4 compared to the N1-H analog [1]. These changes place the two compounds in meaningfully different property space: the target compound falls within the typical lead-like range (MW 350–500), whereas the comparator sits in fragment-like space (MW < 300). The increased rotatable bond count of the target compound provides greater conformational flexibility, which can enhance induced-fit binding to certain protein targets but may also incur an entropic penalty upon binding [2].

Molecular weight Conformational flexibility Ligand efficiency

Class-Level Scaffold Activity in Tetrahydroquinoline Urea Flex-Hets: N-Substitution Modulates Anticancer Potency and Efficacy

In the most directly relevant published SAR study of tetrahydroquinoline urea derivatives, Gnanasekaran et al. (2020) demonstrated that N-substitution on the quinolinone ring critically modulates biological activity. Compound 5, an N-methyl THQ urea analog of SHetA2, showed IC50 = 4.5 μM and 91.7% efficacy against A2780 ovarian cancer cells, compared with the lead SHetA2 (IC50 = 3.17 μM, efficacy = 84.3%)—representing a 42% potency reduction but a 7.4 percentage-point efficacy gain attributable to the N-substitution and scaffold change [1]. Furthermore, compounds lacking N-substitution on the quinolinone nitrogen (series 1: 1a–d) showed only weak activity, confirming that the N-substituent is a key driver of biological activity in this scaffold class [1]. While the specific compound 1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea has not been tested in this assay system, the class-level SAR strongly predicts that the N1-benzyl group will produce biological activity distinct from both N1-H and N1-methyl analogs.

Anticancer activity Mortalin inhibition Structure-activity relationship

Thiophen-2-yl vs. Phenyl Urea Terminus: Electronic and Steric Differentiation

The thiophen-2-yl group on the urea terminus differentiates this compound from phenyl-substituted analogs such as 1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea (CAS 1171213-04-9) and 1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea (CAS 1172881-52-5) . Thiophene is a recognized phenyl bioisostere, but with distinct electronic properties: the sulfur atom provides a polarizable electron-rich center capable of engaging in S–π, S–H, and chalcogen bonding interactions with protein targets that are not available to phenyl rings [1]. In the context of cannabinoid receptor modulation, thiophene-containing tetrahydroquinoline derivatives have been specifically claimed as privileged structures, with the thiophene ring contributing to receptor subtype selectivity [2].

Bioisosterism Thiophene Sulfur interactions

Evidence Gap Advisory: Absence of Direct Head-to-Head Biological Comparison Data

IMPORTANT LIMITATION: An exhaustive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents (conducted May 2026) did not identify any peer-reviewed publication, patent example, or public bioassay record that directly measures the biological activity of 1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea (CAS 1170569-00-2) and quantitatively compares it against a named structural analog in the same assay [1]. The compound appears to be available from multiple chemical vendors as a screening compound but has not been the subject of a published primary research study. All differentiation claims above rely on computed physicochemical properties (Evidence Items 1–3), class-level SAR inference (Evidence Items 4–5), or structural comparisons to analogs that have been studied in different contexts. Users should treat this compound as a structurally differentiated but biologically unvalidated screening candidate and should plan for primary biological characterization rather than relying on existing activity data for selection decisions.

Data transparency Compound selection Screening library

Evidence-Based Application Scenarios for 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea (CAS 1170569-00-2)


Lead-Like Screening Library Expansion for Cannabinoid Receptor Modulator Programs

This compound, with its N1-benzyl tetrahydroquinolinone core and thiophen-2-yl urea terminus, occupies a specific region of physicochemical space (XLogP3 = 3.3, MW = 377.5, 2 HBD) that is distinct from both fragment-like analogs (MW ~287, XLogP3 ~1.6) and more heavily substituted members of the tetrahydroquinoline urea class [1]. Cannabinoid receptor modulator patents specifically claim tetrahydroquinoline derivatives with thiophene-containing substituents, and the combination of N1-benzyl and thiophen-2-yl motifs is purpose-built for exploring CB2/CB1 selectivity SAR [2]. Researchers procuring this compound should design primary screens against CB1 and CB2 receptors with the N1-H analog (CAS 1170575-41-3) as an internal comparator to quantify the contribution of the benzyl group to receptor affinity and selectivity.

Mortalin-Targeted Anticancer SAR with N1-Benzyl Substitution as a Key Variable

The Flex-Hets SAR established by Gnanasekaran et al. (2020) demonstrated that N-substitution on the tetrahydroquinoline ring is a prerequisite for meaningful anticancer activity in A2780 ovarian cancer cells, with N-H analogs (series 1) showing only weak activity while N-methyl analogs (series 3 and compound 5) achieved IC50 values in the low micromolar range with >90% efficacy [1]. This compound provides the N1-benzyl variant for direct testing alongside the published N-methyl analogs. Procurement of this specific benzylated compound enables a systematic evaluation of N-substituent bulk tolerance at the mortalin binding site, which cannot be addressed using only the commercially available N-H or N-methyl versions.

Physicochemical Property-Driven Lead Optimization for Oral Bioavailability

The compound's property profile (XLogP3 = 3.3, 2 HBD, 4 rotatable bonds, MW = 377.5) places it within favorable oral drug space per both Lipinski and Veber criteria [1]. Compared to the N1-H analog (3 HBD, XLogP3 = 1.6, MW = 287.3), this compound's reduced HBD count and increased lipophilicity predict improved passive membrane permeability [2]. Medicinal chemistry teams focused on optimizing oral bioavailability of tetrahydroquinoline urea series should procure this compound for parallel Caco-2 permeability and microsomal stability assays alongside the N1-H comparator, using the measured ΔXLogP3 of +1.7 to calibrate in silico ADME models for the series.

Thiophene Bioisostere Evaluation in Urea-Containing Kinase or GPCR Inhibitor Scaffolds

The thiophen-2-yl urea terminus provides a sulfur-containing heteroaromatic that is bioisosteric with phenyl but electronically distinct, offering potential for S–π interactions and altered hydrogen bond acceptor character at the sulfur center [1]. In related 1-phenyl-3-thiophenylurea CB1 allosteric modulators, thiophene-for-phenyl substitution produced >10-fold differences in functional activity [2]. Procurement of this compound alongside its phenyl-substituted analogs (e.g., CAS 1171213-04-9, 4-fluorophenyl; CAS 1172881-52-5, 2-methoxyphenyl) enables a systematic head-to-head evaluation of the thiophene pharmacophore contribution within the specific context of the N1-benzyl tetrahydroquinolinone scaffold.

Quote Request

Request a Quote for 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.